molecular formula C10H19NO3 B070790 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 167081-37-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No. B070790
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves efficient, enantioselective methodologies, highlighting the importance of specific intermediates in producing potent CCR2 antagonists, with key steps including iodolactamization for high functionalization (Campbell et al., 2009). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes in a method showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis

The molecular structure of a carbocyclic analogue, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been elucidated through crystallography, proving its significance as an intermediate in the synthesis of analogues of 2'-deoxyribonucleotides, with a specific focus on its cyclopentane ring substitution (Ober et al., 2004).

Chemical Reactions and Properties

Reactivity studies have shown that tert-butyl carbamates, including derivatives and analogues, can undergo various chemical transformations. For instance, they can act as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, highlighting the compound's versatility and importance in medicinal chemistry (Zhao et al., 2017).

Physical Properties Analysis

While specific data on the physical properties of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate itself may not be directly available, the characterization and analysis of closely related compounds provide insights into their behavior. Techniques such as crystallography, NMR, and IR spectroscopy are commonly employed to ascertain the physical attributes of these compounds, offering a foundation for understanding their physical behavior and interactions (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamates, including their reactivity and the conditions under which they undergo transformations, are critical for their application in synthesis. For example, studies on cyclizative atmospheric CO2 fixation by unsaturated amines highlight the innovative use of tert-butyl hypoiodite (t-BuOI) in efficiently leading to cyclic carbamates, illustrating the compound's reactivity and potential for environmental applications (Takeda et al., 2012).

Scientific Research Applications

Enantioselective Synthesis

One significant application of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound serves as a crucial intermediate, showcasing its importance in the synthesis of nucleotide analogues, which are fundamental in the development of antiviral and anticancer drugs. The crystal structure of this compound demonstrates the relative substitution of the cyclopentane ring, aligning with the structure of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Spirocyclopropanated Analogues

Another intriguing application involves its conversion into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The synthesis of these analogues from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate highlights its versatility in generating novel compounds with potential agricultural benefits (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Anti-Cancer Drug Intermediates

This compound also finds application in the synthesis of intermediates for anti-cancer drugs, illustrating its potential in medicinal chemistry and drug development. A specific study described the synthesis of a key anti-cancer drug intermediate, showcasing the compound's role in advancing cancer therapy (Hao, 2011).

Cyclodextrin-Modified Mobile Phases

In analytical chemistry, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate and similar compounds have been studied for their effect on the retention behavior of polyaromatic hydrocarbons using cyclodextrin-modified mobile phases. This research underscores its application in enhancing chromatographic separation techniques (Husain, Christian, & Warner, 1995).

Photocatalyzed Amination

Recent studies have also explored the use of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in photocatalyzed amination reactions. This approach establishes a new pathway for assembling 3-aminochromones, further broadening the compound's applicability in organic synthesis and potentially in pharmaceutical development (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Safety And Hazards

The safety information for “tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

CAS RN

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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